molecular formula C8H10N4 B13103705 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13103705
M. Wt: 162.19 g/mol
InChI Key: UKLVMBKQJPJWBY-UHFFFAOYSA-N
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Description

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with an isopropyl group attached to the seventh position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-diamino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and binding affinity to molecular targets. Its structure-activity relationship studies have shown promising results in the development of potent inhibitors for therapeutic applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3

InChI Key

UKLVMBKQJPJWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NN=CN2N=C1

Origin of Product

United States

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